molecular formula C7H12ClN5O B1441058 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol CAS No. 856369-95-4

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol

Cat. No.: B1441058
CAS No.: 856369-95-4
M. Wt: 217.66 g/mol
InChI Key: YHNATZMQMGYHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as DNA gyrase, which is crucial for DNA replication and transcription . The interaction between this compound and these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of the biochemical pathway.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that regulate cell survival and death . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with DNA gyrase leads to enzyme inhibition, preventing DNA replication and transcription . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in the pathways. For instance, its interaction with DNA gyrase can disrupt nucleotide metabolism, leading to altered levels of nucleotides and other metabolites . Additionally, this compound may influence the activity of other enzymes involved in cellular metabolism, further affecting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins . The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can exert its effects on DNA replication and transcription . The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethylamine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of production. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides
  • 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides

Uniqueness

Compared to similar compounds, 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the triazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5O/c1-2-13(3-4-14)7-11-5(8)10-6(9)12-7/h14H,2-4H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNATZMQMGYHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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